2-Oxobutyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

128765-74-2 |

|---|---|

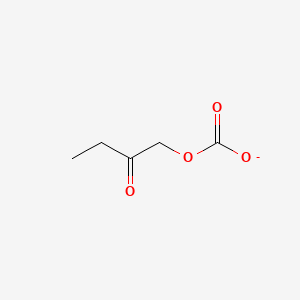

Molecular Formula |

C5H7O4- |

Molecular Weight |

131.107 |

IUPAC Name |

2-oxobutyl carbonate |

InChI |

InChI=1S/C5H8O4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |

InChI Key |

PPCFMSAVVBIKCV-UHFFFAOYSA-M |

SMILES |

CCC(=O)COC(=O)[O-] |

Synonyms |

Carbonic acid, methyl 2-oxopropyl ester (9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

1.1. Hydrolysis Reactions

2-Oxobutyl carbonate undergoes hydrolysis under acidic or basic conditions to yield carbonic acid derivatives and corresponding alcohols or ketones:

-

Acidic Hydrolysis :

This reaction proceeds via protonation of the carbonate oxygen, followed by nucleophilic attack by water . -

Basic Hydrolysis :

Base-mediated cleavage involves deprotonation and fragmentation of the carbonate backbone .

Key Data:

| Condition | Temperature (°C) | Rate Constant (s⁻¹) | Major Product |

|---|---|---|---|

| pH 2 | 25 | Butanone + CO₂ | |

| pH 12 | 25 | Sodium carbonate + 2-oxobutanol |

1.2. Nucleophilic Substitution

The carbonate group acts as a leaving group in nucleophilic displacement reactions. Common nucleophiles include amines, thiols, and alkoxides:

-

Aminolysis :

This reaction is catalyzed by proline in cyclic carbonate solvents, achieving yields up to 85% . -

Alcoholysis :

Transesterification occurs under mild conditions (e.g., KI catalysis at 60°C) .

1.3. Oxidation and Reduction

Redox reactions modify the oxobutyl moiety while retaining the carbonate functionality:

-

Oxidation :

Manganese-based oxidants selectively target the α-carbon. -

Reduction :

Sodium borohydride reduces the ketone to a secondary alcohol without affecting the carbonate group .

2.1. Carbonate Esterification

Reaction of 2-oxobutanol with chloroformates in the presence of a base:

Yields exceed 90% when using triethylamine as a proton scavenger .

2.2. CO₂ Insertion

Catalytic fixation of CO₂ into epoxides followed by oxidation:

This method leverages sustainable CO₂ utilization and achieves 75% efficiency .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.